6-Chloro-N,N,4-trimethyl-3-nitropyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-N,N,4-trimethyl-3-nitropyridin-2-amine is a chemical compound with the molecular formula C8H10ClN3O2 It is a derivative of pyridine, characterized by the presence of a chlorine atom, three methyl groups, and a nitro group attached to the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-N,N,4-trimethyl-3-nitropyridin-2-amine typically involves a multi-step process. One common method includes the following steps:
Nitration: The starting material, 2-chloro-4-methylpyridine, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 3-position.
Methylation: The nitro compound is then subjected to methylation using methyl iodide and a base such as potassium carbonate to introduce the N,N-dimethyl groups.
Chlorination: Finally, the compound is chlorinated using thionyl chloride to introduce the chlorine atom at the 6-position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-N,N,4-trimethyl-3-nitropyridin-2-amine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The methyl groups can be oxidized to carboxylic acids or aldehydes using strong oxidizing agents.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or ammonia in solvents like ethanol or methanol.
Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyridines.
Reduction: Formation of 6-chloro-N,N,4-trimethyl-3-aminopyridin-2-amine.
Oxidation: Formation of carboxylic acids or aldehydes depending on the extent of oxidation.
Scientific Research Applications
6-Chloro-N,N,4-trimethyl-3-nitropyridin-2-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 6-Chloro-N,N,4-trimethyl-3-nitropyridin-2-amine involves its interaction with specific molecular targets. For instance, it can bind to enzymes or receptors, altering their activity and leading to various biological effects. The nitro group can participate in redox reactions, while the chlorine and methyl groups can influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-N,N,6-trimethyl-3-nitropyridin-4-amine: Similar structure but different position of the chlorine atom.
6-Chloro-3-nitropyridin-2-amine: Lacks the N,N-dimethyl groups.
6-Chloro-N,N,4-trimethyl-3-aminopyridin-2-amine: Reduced form with an amino group instead of a nitro group.
Uniqueness
6-Chloro-N,N,4-trimethyl-3-nitropyridin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C8H10ClN3O2 |
---|---|
Molecular Weight |
215.64 g/mol |
IUPAC Name |
6-chloro-N,N,4-trimethyl-3-nitropyridin-2-amine |
InChI |
InChI=1S/C8H10ClN3O2/c1-5-4-6(9)10-8(11(2)3)7(5)12(13)14/h4H,1-3H3 |
InChI Key |
ONEZBVFKVMVVTE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=C1[N+](=O)[O-])N(C)C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.